6-Thioinosine Phosphate

IMPDH kinetics substrate specificity purine nucleotide metabolism

Researchers studying thiopurine metabolism face variability from prodrug activation steps. 6-Thioinosine Phosphate (6-TIMP, CAS 53-83-8) eliminates this confounding by serving as the direct substrate for both IMPDH and TPMT, the critical branch point determining therapeutic outcomes. • Used as reference standard for azathioprine ANDA/QC method validation • Direct IMPDH substrate (Vmax/Km ≈250) for inhibitor screening assays • Preferred probe for TPMT activity characterization (Km ≈10.6-27.1 µM) • Supplied with full characterization data; global shipping with temperature control

Molecular Formula C10H13N4O7PS
Molecular Weight 364.27 g/mol
Cat. No. B12381664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Thioinosine Phosphate
Molecular FormulaC10H13N4O7PS
Molecular Weight364.27 g/mol
Structural Identifiers
SMILESC1=NC(=S)C2=C(N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O
InChIInChI=1S/C10H13N4O7PS/c15-6-4(1-20-22(17,18)19)21-10(7(6)16)14-3-13-5-8(14)11-2-12-9(5)23/h2-4,6-7,10,15-16H,1H2,(H,11,12,23)(H2,17,18,19)/t4-,6+,7?,10-/m1/s1
InChIKeyZKRFOXLVOKTUTA-PKJMTWSGSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Thioinosine Phosphate (6-TIMP) for IMPDH & Thiopurine Metabolism


6-Thioinosine Phosphate (6-Thioinosinic acid, 6-TIMP; CAS 53-83-8, C10H13N4O7PS, MW 364.27) is the primary intracellular nucleotide metabolite of 6-mercaptopurine (6-MP) and azathioprine . As a purine antimetabolite analog, 6-TIMP occupies a critical junction in thiopurine pharmacology, serving as the direct substrate for two competing enzymatic pathways: conversion to cytotoxic 6-thioguanine nucleotides (6-TGN) by inosine monophosphate dehydrogenase (IMPDH) and GMPS, and inactivation by thiopurine S-methyltransferase (TPMT) [1]. This central role makes 6-TIMP an essential reference standard for understanding thiopurine efficacy and toxicity.

Why 6-Thioinosine Phosphate Is Irreplaceable


The common clinical thiopurines (6-MP, 6-TG, and azathioprine) are prodrugs requiring multiple enzymatic conversions, making their terminal activity highly dependent on patient-specific enzyme genotypes (TPMT, NUDT15, ITPA) and cellular context [1]. 6-Thioinosine Phosphate is the unique, direct substrate for the critical IMPDH versus TPMT competition that dictates therapeutic outcomes [2]. Substituting 6-TIMP with upstream prodrugs (6-MP, azathioprine) introduces variability from HGPRT activity and bioavailability, while downstream analogs (6-TGN, 6-MeTIMP) bypass the pivotal metabolic branch point entirely [3]. In research settings, using 6-TIMP as a direct molecular probe eliminates this confounding enzymatic activation, providing cleaner, more reproducible mechanistic data that generic thiopurines cannot offer.

Quantitative Evidence for 6-Thioinosine Phosphate


IMPDH Substrate Efficiency vs. Native IMP

6-TIMP acts as a substrate for IMPDH with a catalytic efficiency (Vmax/Km) of 250, which is 16-fold lower than the native substrate inosine 5'-monophosphate (IMP, efficiency 4000) and comparable to arabinosyl-IMP (250) and 2'-deoxy-IMP (240). This establishes 6-TIMP as a bona fide substrate, not a pure inhibitor, with kinetics distinct from non-substrate competitive inhibitors like 6-methylmercaptopurine riboside phosphate [1].

IMPDH kinetics substrate specificity purine nucleotide metabolism enzymology

TPMT Methylation: 6-TIMP vs. 6-TGMP

Human TPMT methylates both 6-TIMP and 6-TGMP with similar Michaelis-Menten kinetics (Km = 10.6-27.1 µM; Vmax = 31-59 nmol/min/mg TPMT), indicating they are comparable substrates for this polymorphic detoxification enzyme. However, in human leukemia cells (CEM) treated with equimolar 6-MP vs. 6-TG, 6-TIMP accumulates to 2.7-fold higher levels than total TGN, leading to significantly greater (2.3-fold, p=0.01) accumulation of methyl-TIMP compared to methyl-TGMP [1].

TPMT pharmacogenetics thiopurine methylation enzyme kinetics drug metabolism

Glutathione-Dependent IMPDH Inhibition

The inhibitory activity of 6-TIMP against IMPDH is strongly modulated by glutathione (GSH). In the presence of GSH, 6-TIMP and IMP compete as substrates for IMPDH. In the absence of GSH, 6-TIMP becomes a markedly more potent inhibitor. This inhibition is reversible by GSH but not by IMP. In contrast, 6-thioguanosine 5'-phosphate also shows stronger inhibition without GSH, but the 5'-phosphates of guanosine and 9-β-D-ribofuranosylpurine do not [1].

redox regulation IMPDH inhibition glutathione cancer metabolism

Analytical Reference Standard for Azathioprine Metabolites

6-Thioinosine Phosphate is a fully characterized chemical compound used as a reference standard for method development, method validation (AMV), and Quality Controlled (QC) applications during commercial production of Azathioprine and for Abbreviated New Drug Applications (ANDA). It serves as a traceable reference standard against pharmacopeial standards (USP or EP) for analytical method development [1].

analytical chemistry therapeutic drug monitoring LC-MS/MS quality control

6-Thioinosine Phosphate Applications


IMPDH Substrate Specificity & Kinetics

6-TIMP is the only thiopurine nucleotide that serves as a direct substrate for IMPDH. Researchers investigating the structure-activity relationships of IMPDH inhibitors, or studying the enzyme's substrate specificity, should use 6-TIMP to establish baseline substrate kinetics (Vmax/Km = 250) against which novel inhibitors can be compared [1].

TPMT Methylation Pharmacogenetics

6-TIMP is a direct substrate for the polymorphic enzyme TPMT, with kinetic parameters (Km = 10.6-27.1 µM) comparable to TGMP. It is the preferred probe for in vitro assays designed to characterize TPMT activity or screen for TPMT inhibitors, particularly when investigating the differential metabolism of 6-MP versus 6-TG prodrugs [1].

Azathioprine Quality Control

As a key intermediate metabolite and specified impurity in azathioprine drug substance, 6-TIMP is required as a reference standard for analytical method validation (AMV) and quality control (QC) release testing during commercial production and for Abbreviated New Drug Applications (ANDA) [2].

Redox Biology in Purine Metabolism

The unique glutathione-dependent switch in 6-TIMP activity—from IMPDH substrate to potent inhibitor—makes it a valuable tool for studying the intersection of cellular redox state and purine biosynthesis. This is particularly relevant in cancer metabolism, where glutathione levels are often elevated and may modulate the efficacy of thiopurine-based therapies [3].

Technical Documentation Hub

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